![molecular formula C15H14N2O5 B5878823 N-[2-(2-furoylamino)benzoyl]-beta-alanine](/img/structure/B5878823.png)
N-[2-(2-furoylamino)benzoyl]-beta-alanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(2-furoylamino)benzoyl]-beta-alanine, commonly known as FAB, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. FAB is a non-peptide molecule that has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
作用機序
The mechanism of action of FAB is not well understood. However, studies have suggested that FAB exerts its therapeutic effects by inhibiting specific enzymes and signaling pathways that are involved in disease progression. For example, FAB has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a critical role in cancer cell invasion and metastasis.
Biochemical and Physiological Effects:
FAB has been shown to have various biochemical and physiological effects. Studies have shown that FAB can inhibit the activity of MMPs, which are enzymes that degrade the extracellular matrix and promote cancer cell invasion and metastasis. FAB has also been shown to inhibit the production of inflammatory cytokines, which are involved in the development of inflammatory diseases such as arthritis. Additionally, FAB has been shown to have neuroprotective effects, which may be due to its ability to inhibit the production of reactive oxygen species (ROS) and reduce oxidative stress.
実験室実験の利点と制限
One of the significant advantages of FAB is its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Additionally, FAB is a non-peptide molecule, which makes it more stable and easier to synthesize than peptide-based drugs. However, there are also limitations to using FAB in lab experiments. For example, the synthesis of FAB is a complex process that requires expertise in organic chemistry. Additionally, the mechanism of action of FAB is not well understood, making it challenging to optimize its therapeutic effects.
将来の方向性
There are several future directions for research on FAB. One direction is to further investigate the mechanism of action of FAB to optimize its therapeutic effects. Additionally, further studies are needed to determine the optimal dosage and administration of FAB for various diseases. Another direction is to explore the potential of FAB as a drug delivery system for other therapeutic agents. Finally, more studies are needed to determine the safety and efficacy of FAB in clinical trials.
Conclusion:
In conclusion, FAB is a synthetic compound that has gained significant attention in the field of medicinal chemistry. FAB has potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. While the synthesis of FAB is a complex process, its non-peptide nature makes it more stable and easier to synthesize than peptide-based drugs. Further research is needed to optimize the therapeutic effects of FAB and determine its safety and efficacy in clinical trials.
合成法
The synthesis of FAB involves the reaction of 2-furoyl chloride with 2-aminobenzoic acid, followed by the reaction of the resulting intermediate with beta-alanine. The final product is obtained through purification using column chromatography. The synthesis of FAB is a complex process that requires expertise in organic chemistry.
科学的研究の応用
FAB has been studied extensively for its potential therapeutic applications in various diseases. One of the significant areas of research is cancer. Studies have shown that FAB has anti-tumor properties and can inhibit the growth of cancer cells. FAB has also been studied for its anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as arthritis. Additionally, FAB has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease.
特性
IUPAC Name |
3-[[2-(furan-2-carbonylamino)benzoyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O5/c18-13(19)7-8-16-14(20)10-4-1-2-5-11(10)17-15(21)12-6-3-9-22-12/h1-6,9H,7-8H2,(H,16,20)(H,17,21)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHWZAEBRPQRFRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCC(=O)O)NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[2-(Furan-2-carbonylamino)benzoyl]amino]propanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

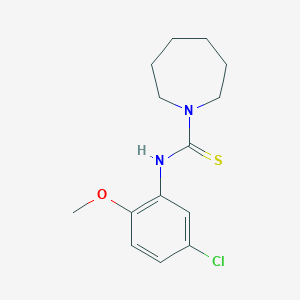
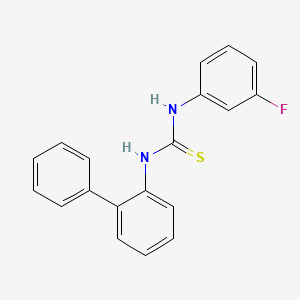
![5-(3-chlorophenyl)-1,3,5-triazaspiro[5.5]undeca-1,3-diene-2,4-diamine hydrochloride](/img/structure/B5878747.png)
![4-[(4-benzyl-1-piperazinyl)carbonothioyl]phenol](/img/structure/B5878752.png)
![6-methoxy-N-(3-methylphenyl)-8H-indeno[1,2-d][1,3]thiazol-2-amine](/img/structure/B5878756.png)
![methyl 2-({[(4-methoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5878758.png)
![5-{[(3-methoxyphenyl)amino]methylene}-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5878775.png)
![2-methyl-3-[(2-phenylethyl)amino]-2-cyclopenten-1-one](/img/structure/B5878788.png)
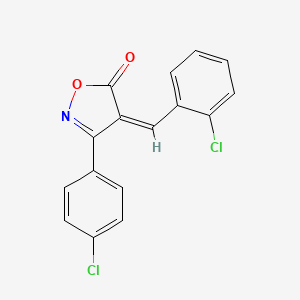
![2-[2-(1-naphthyloxy)ethyl]-2H-1,2,3-benzotriazole](/img/structure/B5878793.png)
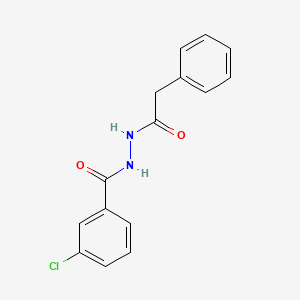
![4-[(2-chlorophenyl)hydrazono]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B5878803.png)
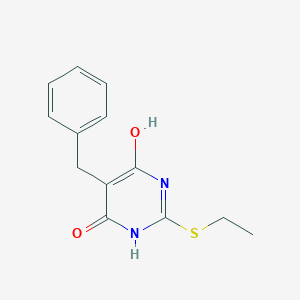
![N'-[(3-chlorobenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5878817.png)